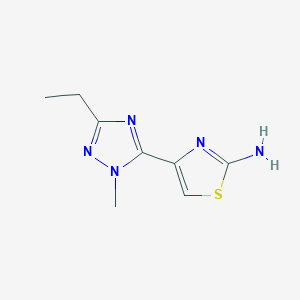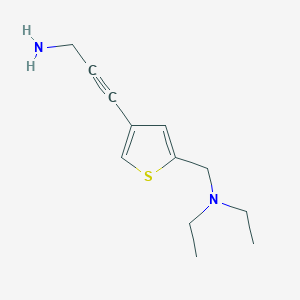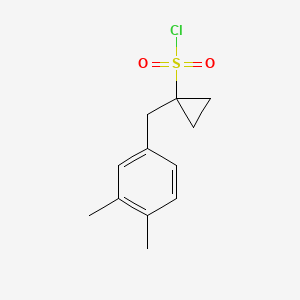
1-(3,4-Dimethylbenzyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C12H15ClO2S It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropane ring and a sulfonyl chloride group attached to a 3,4-dimethylphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride can be synthesized through a multi-step process involving the following key steps:
Formation of the cyclopropane ring: This can be achieved by reacting an alkene with a carbene precursor such as diazomethane or a Simmons-Smith reagent.
Introduction of the sulfonyl chloride group: The cyclopropane derivative can be treated with chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride functionality.
Industrial Production Methods: Industrial production of 1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride or sulfide using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidative cleavage of the cyclopropane ring can be achieved using strong oxidizing agents like potassium permanganate or ozone.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or ozone in aqueous or organic solvents.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonyl hydrides or sulfides: Formed by reduction.
Scientific Research Applications
1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of new carbon-carbon bonds and functional groups.
Comparison with Similar Compounds
1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group instead of a sulfonyl chloride group.
1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness: 1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride is unique due to its combination of a cyclopropane ring and a sulfonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C12H15ClO2S |
|---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H15ClO2S/c1-9-3-4-11(7-10(9)2)8-12(5-6-12)16(13,14)15/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
ZZASJLSFVVMING-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2(CC2)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


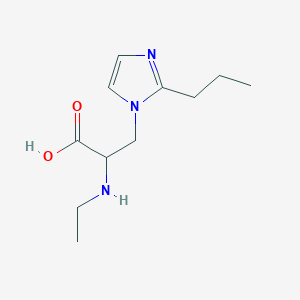

![rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis](/img/structure/B13633851.png)
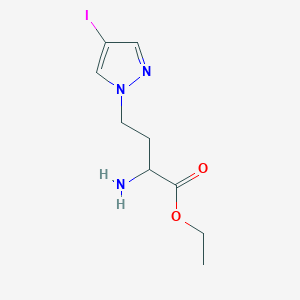
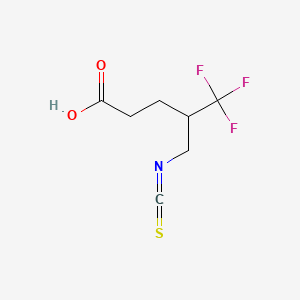
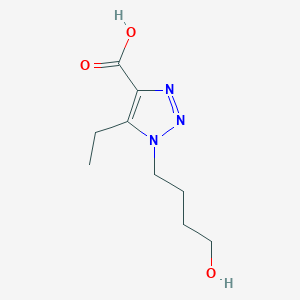
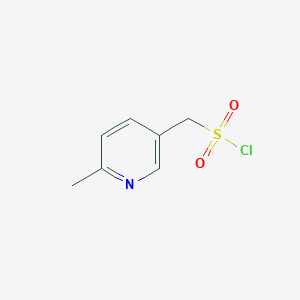
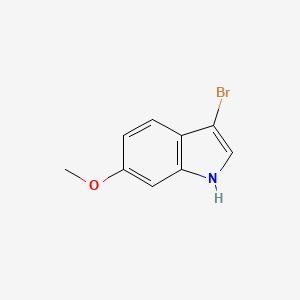
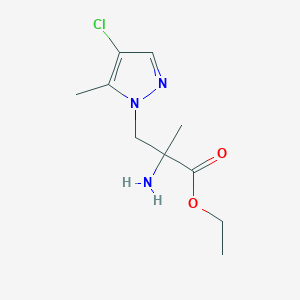
![2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13633890.png)
![N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine](/img/structure/B13633912.png)
